
Aspartocin D
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Overview
Description
Aspartocin D is a calcium-dependent lipopeptide antibiotic belonging to the amphomycin family, primarily active against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) . Structurally, it comprises a cyclic 11-residue peptide core cyclized via the β-amino group of 2,3-diaminobutyric acid (Dab2) and is N-acylated with a fatty acid (FA) chain, such as Δ3-anteiso-pentadecenoyl . Its mechanism involves disrupting bacterial cell wall synthesis by competitively binding to UptA, a protein critical for translocating the lipid carrier undecaprenyl phosphate (C55-P) during peptidoglycan biosynthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aspartocin D is obtained from the fermentation broth extraction of Streptomyces canus strain FIM0916. The extraction process involves various column chromatography techniques . The structure of this compound was elucidated using spectroscopic methods, mainly extensive nuclear magnetic resonance analysis .
Industrial Production Methods: The industrial production of this compound involves large-scale fermentation of Streptomyces canus followed by extraction and purification using advanced chromatographic techniques. The specific conditions for fermentation, such as temperature, pH, and nutrient composition, are optimized to maximize the yield of this compound.
Chemical Reactions Analysis
Types of Reactions: Aspartocin D, like other lipopeptides, undergoes various chemical reactions, including hydrolysis and cyclization. The cyclic substructure of this compound contains two D-amino acid residues, and the geometry of the peptide linkages is all trans, including the two tertiary amide bonds .
Common Reagents and Conditions: The preparation and analysis of this compound involve reagents such as solvents (ethanol, methanol, dimethylformamide, and dimethyl sulfoxide) and chromatographic materials for separation and purification .
Major Products Formed: The major products formed from the reactions involving this compound include its analogues, such as Aspartocin E, which share a similar cyclic decapeptide core but differ in the side-chain moiety .
Scientific Research Applications
Antimicrobial Properties
Mechanism of Action
Aspartocin D functions primarily by disrupting bacterial cell wall synthesis. Similar to other lipopeptides, it interacts with lipid substrates involved in this process, particularly targeting the undecaprenyl phosphate carrier protein (UptA). Research indicates that this compound competes with substrates for binding to UptA, thus inhibiting its function and preventing the translocation of lipid carriers necessary for peptidoglycan biosynthesis .
Efficacy Against Bacterial Strains
This compound exhibits significant activity against several Gram-positive bacteria, including:
- Bacillus subtilis
- Staphylococcus aureus
- Enterococcus faecalis
In laboratory settings, this compound has shown lower minimum inhibitory concentrations compared to traditional antibiotics such as vancomycin and bacitracin, indicating its potency as an antimicrobial agent .
Applications in Pharmaceutical Development
Antibiotic Development
The unique structure and mechanism of this compound position it as a valuable candidate for developing new antibiotics, especially in the face of rising antibiotic resistance. Its ability to inhibit UptA suggests potential pathways for engineering derivatives with enhanced efficacy or reduced toxicity .
Case Studies in Antibiotic Resistance
-
Study on Resistance Mechanisms
A study demonstrated that bacteria exposed to sub-lethal concentrations of this compound developed mutations in UptA, leading to decreased susceptibility. This finding underscores the importance of understanding resistance mechanisms when developing new antibiotics . -
Comparative Efficacy Analysis
In comparative studies with other lipopeptides such as daptomycin and amphomycin, this compound exhibited superior binding affinity to UptA, suggesting a potentially more effective therapeutic profile against resistant strains .
Structural and Biosynthetic Insights
Biosynthetic Gene Clusters
Research into the biosynthetic pathways of this compound has revealed a complex gene cluster responsible for its production. This cluster includes genes encoding peptide synthetases and enzymes that facilitate the incorporation of non-proteinogenic amino acids, which are crucial for its unique structure . Understanding these pathways is essential for potential synthetic biology applications where engineered strains could produce modified versions of this compound with improved properties.
Structural Characterization
The structural analysis of this compound has shown that it contains specific amino acid sequences that are conserved among lipopeptides. These sequences are critical for its antimicrobial activity and interaction with target proteins in bacterial cells .
Summary Table of Applications
Application Area | Details |
---|---|
Antimicrobial Activity | Effective against Gram-positive bacteria; low minimum inhibitory concentrations |
Mechanism of Action | Inhibits UptA function by competing with substrates; disrupts cell wall synthesis |
Pharmaceutical Development | Potential for new antibiotic formulations; insights into resistance mechanisms |
Biosynthetic Pathways | Complex gene clusters identified; opportunities for synthetic biology applications |
Structural Insights | Unique amino acid sequences critical for function; potential for engineered derivatives |
Mechanism of Action
Aspartocin D is presumed to act by inhibiting bacterial cell wall peptidoglycan synthesis . This inhibition disrupts the integrity of the bacterial cell wall, leading to cell lysis and death. The exact molecular targets and pathways involved in this mechanism are not extensively investigated, but it is believed to interfere with the enzymes responsible for peptidoglycan synthesis .
Comparison with Similar Compounds
2.1 Structural Similarities and Differences
Aspartocin D shares a conserved cyclic peptide core with other amphomycin-family lipopeptides, including Aspartocin B/C , Amphomycin , and Friulimicin B . Key variations arise in the FA side chains and peptide bond configurations:
Key Observations :
- FA Chain Impact : Longer FA chains (e.g., Aspartocin B/D) enhance membrane insertion and target binding .
- Calcium Dependency : All compounds show 2–8× minimum inhibitory concentration (MIC) reduction in calcium-rich media, a hallmark of amphomycin-family lipopeptides .
- Conformational Flexibility : NMR studies reveal Aspartocin B exists in four conformers in DMSO, influenced by cis-trans isomerization of Dab2-Pip3 and Val10-Pro11 peptide bonds . Similar dynamics are hypothesized for this compound.
2.2 Functional Comparisons
2.2.1 Mechanism of Action
- This compound & Amphomycin : Bind directly to UptA, displacing C55-P and disrupting lipid carrier recycling. This dual action—targeting both free C55-P and UptA-bound complexes—enhances efficacy .
- Bacitracin : Targets C55-PP (pyrophosphate) via sequestration, a distinct mechanism from this compound .
- Friulimicin B : Shares UptA-binding activity but has lower solubility due to bulkier FA chains .
2.2.2 Antimicrobial Activity
Compound | MIC (μg/mL) Against MRSA | Calcium Dependency | Spectrum of Activity |
---|---|---|---|
This compound | 0.5–2.0 | Yes | Gram-positive only |
Aspartocin B | 0.5–2.0 | Yes | Gram-positive only |
Amphomycin | 1.0–4.0 | Yes | Gram-positive, some mycobacteria |
Bacitracin | 4.0–16.0 | No | Gram-positive only |
Data Sources :
2.3 Pharmacokinetic and Stability Profiles
- Solubility: this compound is soluble in DMSO and methanol but forms aggregates in aqueous solutions, limiting bioavailability .
- Degradation : Elevated temperatures (>70°C) cause irreversible degradation, complicating storage .
- Resistance: No cross-resistance with β-lactams or glycopeptides, as it targets lipid carrier cycling .
Research Findings and Implications
- UptA Binding Affinity : Native mass spectrometry shows this compound displaces C55-P from UptA at 80 µM, comparable to Amphomycin . Bacitracin, even at 200 µM, fails to compete (Fig. S8) .
- Structural Insights: The Δ3-anteiso-pentadecenoyl FA in this compound enhances membrane penetration, explaining its lower MIC compared to Aspartocin C .
- Clinical Potential: this compound’s activity against drug-resistant strains positions it as a candidate for combination therapies targeting peptidoglycan synthesis .
Q & A
Basic Research Questions
Q. How is Aspartocin D classified structurally among lipopeptide antibiotics, and what methods are used to determine this classification?
this compound belongs to the amphomycin family of lipopeptides, distinguished by its Asp1 residue and cyclic peptide core linked to a fatty acid (FA) moiety. Structural classification is confirmed via high-resolution mass spectrometry (HRMS) and NMR spectroscopy. Comparative analysis of 13C-HSQC spectra with known amphomycin-family members (e.g., aspartocin B) and alignment of FA methyl group chemical shifts (δH/δC: 0.83/11.7 and 0.82/19.6 ppm) are critical .
Q. What experimental approaches are recommended for resolving the peptide core structure of this compound?
Sequential assignment of the 11-residue cyclic peptide is achieved using 2D TOCSY and COSY spectra to identify spin systems, supplemented by NOESY spectra for sequential connectivity (e.g., HNi-1–HNi and HCαi-1–HNi contacts). The β-aminogroup cyclization at Dab2 is confirmed via 13C-HMBC and NOE contacts between Dab2 and Pip3 residues .
Q. What primary mechanisms define this compound’s antibiotic activity?
this compound disrupts bacterial cell wall synthesis by binding to undecaprenyl phosphate (C55-P) carriers, as demonstrated by ion mobility-mass spectrometry (IM-MS). Competitive binding assays show this compound displaces C55-P from UptA, with peak intensity reductions (6+ charge state) at ≥80 µM antibiotic concentration .
Advanced Research Questions
Q. How can researchers analyze the conformational dynamics of this compound in solution-phase studies?
Q. How do solvent systems influence this compound’s conformational equilibria?
DMSO stabilizes cis-isomers of Dab2-Pip3 and Val10-Pro11 bonds (dominant in conformer c), while methanol favors trans-configurations. Solvent screening with CD3OD, D2O, or acetonitrile/water mixtures is recommended to map solvent-dependent isomerization .
Q. What statistical approaches quantify conformational populations in this compound’s NMR data?
- Peak integration : Measure relative intensities of split signals (e.g., Pro11 HCα/β shifts).
- Relaxation dispersion modeling : Calculate exchange rates (kex) between conformers using Bloch-McConnell equations .
Q. How can researchers design studies to investigate this compound’s resistance mechanisms?
- Mutagenesis screens : Identify UptA mutations that reduce this compound binding.
- Lipidomics : Profile changes in bacterial membrane lipid composition post-treatment using LC-MS .
Q. Methodological Notes
- Data Presentation : Follow guidelines for NMR tables (Roman numerals, footnotes) and IM-MS figures (color-free online versions) .
- Ethical Compliance : Ensure conformational studies align with peer-reviewed structural databases (e.g., NCBI Genome) .
Properties
Molecular Formula |
C56H87N13O20 |
---|---|
Molecular Weight |
1262.4 |
Appearance |
Off white to fawn solid |
Origin of Product |
United States |
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